2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
描述
This compound features a pyridazinone core substituted with a chlorine atom at position 5 and a thioether-linked 2-amino-2-oxoethyl group at position 3.
属性
IUPAC Name |
2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O5S/c17-15-12(27-7-13(18)22)5-20-21(16(15)24)6-14(23)19-4-9-1-2-10-11(3-9)26-8-25-10/h1-3,5H,4,6-8H2,(H2,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBQADCANXQOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C(=C(C=N3)SCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its unique structural features, including a pyridazine core and a benzo[d][1,3]dioxole moiety, suggest promising biological activities.
Structural Characteristics
The compound's structure can be broken down as follows:
- Pyridazine Derivative : The presence of a chloro group and thioether linkage enhances its reactivity and biological potential.
- Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties, this component contributes to the compound's overall activity.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer activity . Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Dysregulation of CDKs is often associated with cancer progression.
A comparative analysis of related compounds shows that those with similar structural motifs have demonstrated:
- Inhibition of cancer cell proliferation : Studies have shown that derivatives with benzothiazole structures exhibit potent activity against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) .
- Induction of apoptosis : The compound may promote programmed cell death in malignant cells, further supporting its anticancer potential .
Mechanistic Insights
Research using molecular docking and enzyme inhibition assays suggests that the compound interacts with specific biological targets involved in cancer cell proliferation. For instance:
- Inhibition of AKT and ERK pathways : These signaling pathways are critical for cell survival and proliferation. Inhibition of these pathways has been linked to reduced tumor growth .
Case Studies
A recent study focused on a related compound, B7 , which demonstrated significant anticancer effects at concentrations as low as 1 µM. The findings included:
- Cell Cycle Arrest : B7 induced G1 phase arrest in cancer cells.
- Cytokine Modulation : It decreased levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-inflammatory role alongside its anticancer activity .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions aimed at constructing the complex molecular framework while allowing for modifications that can enhance biological activity. Key steps include:
- Formation of the thioether linkage.
- Introduction of the chloro group on the pyridazine ring.
- Functionalization of the benzo[d][1,3]dioxole moiety to optimize pharmacological properties.
Data Table: Biological Activity Summary
相似化合物的比较
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues and Functional Groups
The compound shares key functional groups with several classes of bioactive molecules:
Stability and Pharmacokinetics
- The benzodioxol group may enhance metabolic stability compared to simpler aryl groups, as seen in CNS-active drugs. However, the pyridazinone ring’s susceptibility to hydrolysis (common in similar heterocycles) could limit bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
